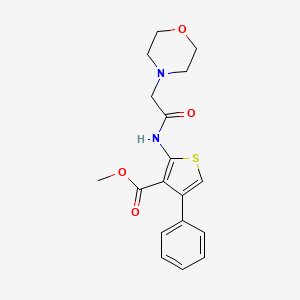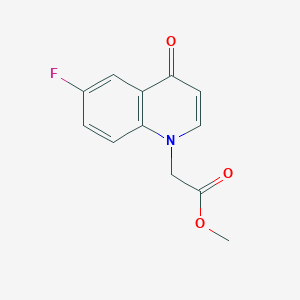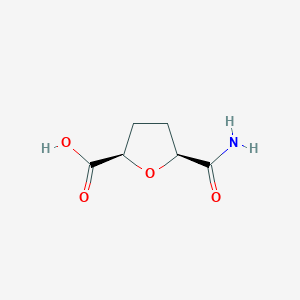
3-(4-Benzylpiperidin-1-yl)propan-1-amine
Descripción general
Descripción
“3-(4-Benzylpiperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C15H24N2. It has a molecular weight of 232.36 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms . Unfortunately, the specific linear structure formula or 3D structure is not provided in the searched resources .Aplicaciones Científicas De Investigación
Dual Inhibitor in Neurodegenerative Diseases
One notable application of derivatives related to 3-(4-Benzylpiperidin-1-yl)propan-1-amine is in neurodegenerative disease research. A study identified a compound as a cholinesterase and monoamine oxidase dual inhibitor, which could be significant in the context of Alzheimer's disease and other neurodegenerative conditions (Bautista-Aguilera et al., 2014).
Anticancer Agent Synthesis
Another study explored the synthesis of benzimidazoles bearing an oxadiazole nucleus, starting from a compound similar in structure to this compound. These compounds exhibited significant anticancer activity, suggesting potential applications in cancer treatment (Rashid et al., 2012).
Modification of Hydrogels for Medical Applications
Research on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including structures related to this compound, showed potential for medical applications. These modifications enhanced the hydrogels' thermal stability and biological activity, suggesting their use in biomedical fields (Aly & El-Mohdy, 2015).
Synthesis of Schiff Bases for Spectral Correlations
Another study focused on the synthesis of Schiff bases, including derivatives of this compound, to understand their spectral properties. This research could be significant in the development of materials with specific optical characteristics (Mayavel et al., 2015).
Multi-targeted Alzheimer's Disease Therapeutics
Compounds derived from 2-benzylpiperidin-N-benzylpyrimidin-4-amines, structurally related to this compound, were investigated for their potential as multi-targeted therapeutics for Alzheimer's disease. This research highlights the compound's relevance in developing novel treatments for neurodegenerative disorders (Mohamed et al., 2012).
Propiedades
IUPAC Name |
3-(4-benzylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c16-9-4-10-17-11-7-15(8-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTJTVGIWWYMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915025.png)
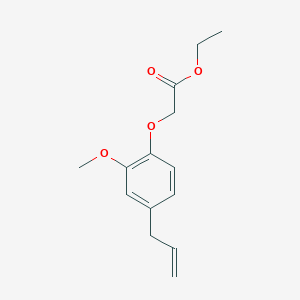

![N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide](/img/structure/B2915034.png)
![2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone](/img/structure/B2915036.png)
![2-{[1-(2,6-DIFLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE](/img/structure/B2915037.png)

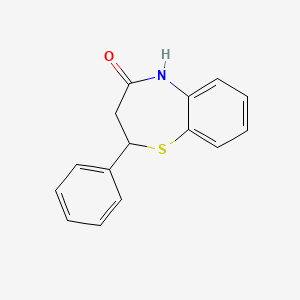
![2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride](/img/structure/B2915040.png)
